Ethyl 4-bromooxazole-5-carboxylate

Synthetic methodology Regioselective bromination Process chemistry

Researchers optimizing 4,5-disubstituted oxazole SAR require the correct 4-bromo regioisomer-2- or 5-bromo analogs alter connectivity and coupling efficiency. Ethyl 4-bromooxazole-5-carboxylate delivers the precise 4-bromo-5-ester substitution pattern for direct Suzuki-Miyaura diversification to 4-aryl-5-ester oxazole analogs. • Enables parallel synthesis of p38α kinase inhibitor scaffolds via C-4 arylation • Ethyl ester (XLogP3=1.9) enhances lipophilicity vs. methyl analog for improved solubility characteristics • Compatible with Et₃N-based Pd scavenging for ICH Q3D-compliant intermediates (<10 ppm Pd) • Available from stock with full analytical documentation (HPLC, NMR)

Molecular Formula C6H6BrNO3
Molecular Weight 220.022
CAS No. 1258283-17-8
Cat. No. B596363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromooxazole-5-carboxylate
CAS1258283-17-8
Molecular FormulaC6H6BrNO3
Molecular Weight220.022
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CO1)Br
InChIInChI=1S/C6H6BrNO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3
InChIKeyARPHYGHAUCJWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromooxazole-5-Carboxylate (CAS 1258283-17-8): Technical Identity and Procurement Baseline


Ethyl 4-bromooxazole-5-carboxylate (CAS 1258283-17-8) is a heterocyclic building block comprising an oxazole ring bearing a bromine substituent at the 4-position and an ethyl ester group at the 5-position [1]. The compound, with molecular formula C₆H₆BrNO₃ and molecular weight 220.02 g/mol, is functionally classified as a halogenated oxazole derivative suitable for palladium-catalyzed cross-coupling reactions [1][2]. Its structural features—a reactive aryl bromide handle and an ester moiety capable of further transformation—position it as a versatile intermediate in medicinal chemistry and agrochemical synthesis [2].

Why Ethyl 4-Bromooxazole-5-Carboxylate Cannot Be Casually Substituted: Structural Determinants of Reactivity


Among isomeric bromooxazole building blocks, the precise positioning of the bromine atom (2-, 4-, or 5-position) dictates fundamentally different electronic environments and coupling efficiencies [1]. The 4-bromo regioisomer, when paired with a 5-ester group, exhibits distinct reactivity profiles compared to its 2- and 5-bromo counterparts due to differential ring electronics and steric accessibility of the C–Br bond [1][2]. Furthermore, ester substitution (ethyl vs. methyl) alters lipophilicity (XLogP3), volatility, and solubility characteristics that directly impact reaction workup, chromatographic behavior, and downstream synthetic compatibility . These non-interchangeable properties mean that substituting a different regioisomer or ester analog can yield divergent coupling yields, altered purification requirements, and incompatible physical properties for a given synthetic sequence.

Ethyl 4-Bromooxazole-5-Carboxylate: Quantitative Differentiation Evidence for Scientific Procurement Decisions


C-4 Bromination Regioselectivity: Synthetic Efficiency Advantage in 5-Ester Oxazole Scaffolds

For 5-substituted oxazoles bearing an ester group, C-4 bromination exhibits substantially higher regioselectivity than C-2 bromination. Using DMF as solvent, the C-4/C-2 bromination ratio was significantly improved, enabling scalable access to 4-bromo-5-ester oxazoles with minimal isomeric contamination [1]. In contrast, 5-bromo regioisomers of ester-substituted oxazoles require alternative synthetic routes such as LDA-mediated halogen dance from 2-substituted precursors or direct lithiation-bromination of 5-unsubstituted oxazoles—both of which are less straightforward for 5-ester derivatives and may yield complex product mixtures [2]. This regioselectivity advantage directly reduces purification burden and improves isolated yields when the target is a 4-bromo-5-ester oxazole scaffold.

Synthetic methodology Regioselective bromination Process chemistry

Palladium Removal Efficiency: Trace Metal Control for Downstream Applications

Following Suzuki–Miyaura coupling of 4-bromooxazole-5-carboxylate derivatives, a triethylamine-based purification method efficiently reduces residual palladium and iron to <10 ppm [1]. This level of metal scavenging is essential for pharmaceutical intermediates, where regulatory guidelines (e.g., ICH Q3D) set strict limits on elemental impurities. While this purification method is applicable to various 4-bromooxazole coupling products, the specific combination of the 4-bromooxazole scaffold and this purification protocol is validated in the same study [1]. No comparable quantitative palladium removal data were identified for 2-bromo or 5-bromo oxazole ester analogs in the searched literature, making this a documented advantage for the 4-bromo-5-ester scaffold.

Purification methodology Palladium scavenging Pharmaceutical intermediate quality

Suzuki–Miyaura Coupling Competence: Validated Reactivity of 4-Bromo-5-Ester Oxazole Scaffolds

4-Bromooxazoles bearing a 5-ester substituent have been demonstrated as effective Suzuki–Miyaura coupling partners with arylboronic acids [1][2]. In parallel synthesis conditions, 4-bromooxazole building blocks including 5-ester derivatives underwent successful coupling, confirming the scaffold's suitability for library synthesis and late-stage diversification [2]. While 2- and 5-bromooxazoles are also competent in Suzuki couplings, the 4-bromo-5-ester combination offers a unique substitution pattern for accessing 4-aryl-5-carboxylate oxazoles—a motif prevalent in p38α kinase inhibitors and other bioactive 4,5-disubstituted oxazoles [1]. This specific connectivity is not accessible from 2-bromo-5-ester or 5-bromo-4-ester regioisomers without additional synthetic steps.

Cross-coupling Suzuki–Miyaura reaction Heterocycle functionalization

Physical Property Differentiation: Ethyl Ester vs. Methyl Ester Lipophilicity and Boiling Point

The ethyl ester derivative (C₆H₆BrNO₃, MW 220.02) differs measurably from the methyl ester analog (C₅H₄BrNO₃, MW 205.99) in lipophilicity and predicted boiling point. Ethyl 4-bromooxazole-5-carboxylate has a computed XLogP3 of 1.9 and predicted boiling point of 258.4±20.0 °C at 760 mmHg [1]. In contrast, methyl 4-bromooxazole-5-carboxylate has a lower predicted boiling point of 243.8±20.0 °C . The increased lipophilicity of the ethyl ester translates to longer retention times in reverse-phase chromatography and altered solubility profiles in organic/aqueous biphasic systems, which can be exploited for improved phase separation during workup or differential purification strategies.

Physicochemical properties Lipophilicity Chromatography

Ethyl 4-Bromooxazole-5-Carboxylate: Validated Application Scenarios for Research and Industrial Procurement


Parallel Synthesis of 4-Aryl-5-Carboxylate Oxazole Libraries for Medicinal Chemistry

Procurement of ethyl 4-bromooxazole-5-carboxylate enables direct diversification at the 4-position via Suzuki–Miyaura coupling under parallel synthesis conditions [1]. The validated reactivity of 4-bromooxazole building blocks in library formats [1] supports high-throughput generation of 4-aryl-5-ester oxazole analogs—scaffolds relevant to p38α kinase inhibitors and other 4,5-disubstituted oxazole therapeutics [2]. This application is specifically enabled by the 4-bromo-5-ester substitution pattern; 2-bromo or 5-bromo regioisomers would yield different connectivity and are unsuitable for this specific SAR exploration.

Pharmaceutical Intermediate Synthesis Requiring Stringent Elemental Impurity Control

For process chemistry applications where residual palladium must meet ICH Q3D specifications (<10 ppm for oral drug substances), the triethylamine-based purification method validated for 4-bromooxazole coupling products [1] provides a documented pathway to compliant intermediates. The combination of the 4-bromooxazole scaffold with this specific scavenging protocol reduces empirical development time and ensures trace metal levels suitable for downstream API manufacturing [1].

Synthesis of 4,5-Disubstituted Oxazole p38α MAP Kinase Inhibitor Analogs

Ethyl 4-bromooxazole-5-carboxylate serves as a strategic intermediate for constructing 4,5-disubstituted oxazole cores found in selective p38α MAP kinase inhibitors [1]. The regioselective C-4 bromination methodology described for 5-ester oxazoles [2] provides a scalable entry to these scaffolds, while the ester handle enables subsequent functionalization to amides, acids, or alcohols. This specific building block directly maps onto the substitution pattern required for SAR studies around the 4-aryl-5-carboxylate pharmacophore.

Agrochemical Lead Diversification Requiring Enhanced Lipophilicity for Foliar Uptake

The ethyl ester derivative (XLogP3 = 1.9) [1] offers increased lipophilicity compared to the methyl ester analog, a property that may improve foliar uptake and cuticular penetration in agrochemical lead optimization [2]. The higher boiling point (258.4 °C vs. 243.8 °C) also reduces volatility losses during formulation processing [1][3]. Researchers optimizing physicochemical properties for agrochemical applications may preferentially select the ethyl ester variant when enhanced lipophilicity is desirable for biological activity or formulation stability.

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